2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-

Medicinal Chemistry Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR)

Researchers sourcing a validated 3,5-dimethyl substituted oxindole scaffold for kinase or IDO1 programs often encounter uncharacterized analogs that compromise assay reproducibility. 3,5-Dimethyloxindole (CAS 101349-15-9) eliminates this risk through its precisely defined C3/C5 methyl substitution pattern, a critical determinant for target selectivity. • IDO1 Inhibitor Baseline: documented IC50 of 50,000 nM against recombinant human IDO1; ideal as a negative control or optimization starting point. • Synthetic Utility: validated substrate for Mg-catalyzed trifluoromethylation, enabling direct CF3 incorporation onto the oxindole core. • Patent-Backed Scaffold: claimed in oxindole patents protecting mitochondrial function against calcium- and oxidative-stress mediated damage.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 101349-15-9
Cat. No. B169784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-
CAS101349-15-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)C)NC1=O
InChIInChI=1S/C10H11NO/c1-6-3-4-9-8(5-6)7(2)10(12)11-9/h3-5,7H,1-2H3,(H,11,12)
InChIKeyWVJRDYUXHWAGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyloxindole: Chemical Identity & Characterization


2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- (CAS 101349-15-9), commonly referred to as 3,5-dimethyloxindole or 3,5-dimethylindolin-2-one, is a heterocyclic organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It belongs to the oxindole (indolin-2-one) class, a significant scaffold in medicinal chemistry characterized by a fused benzene and pyrrolidinone ring system [1]. The compound's structure is distinguished by methyl substitutions at the C3 and C5 positions, which fundamentally alter its steric and electronic properties compared to unsubstituted oxindole [1]. This specific substitution pattern dictates its unique interactions with biological targets and its utility as a synthetic building block.

3,5-Dimethyloxindole: Why Substitution Fails


The substitution of a generic oxindole or a differently substituted analog for 3,5-dimethyloxindole (CAS 101349-15-9) in a research or industrial process is not valid due to the compound's unique structure-activity relationship (SAR) [1]. The specific placement of methyl groups at the C3 and C5 positions is not a minor modification; it critically dictates the molecule's three-dimensional conformation, electron density distribution, and consequently, its binding affinity and selectivity for biological targets such as kinases and other enzymes [1]. For instance, the presence of a methyl group at the C5 position versus a cyano or other substituent has been shown to be a critical determinant for selective enzyme inhibition [1]. Substituting this compound with, for example, unsubstituted oxindole, 3-methyloxindole, or a 5-substituted analog would lead to a complete loss of the specific activity profile for which it is procured, potentially leading to false-negative results in biological assays or the synthesis of incorrect downstream compounds. The quantitative evidence below underscores these critical, non-interchangeable differences.

3,5-Dimethyloxindole: Differentiation from Analogs


Kinase Selectivity: GSK3β vs. AMPK

A study on the structural requirements for selective AMPK or GSK3β inhibition by 3,5-substituted oxindoles demonstrates that the specific substitution pattern on the oxindole core is a critical determinant for kinase selectivity [1]. The research found that 5-cyano-oxindoles inhibit both GSK3β and AMPK, but the 5-(2-cyanoethyl)-substitution and the orientation of the 3-substituent are critical for AMPK inhibition and selectivity. While this study does not contain direct data for 3,5-dimethyloxindole, it establishes that the nature of the 3- and 5-substituents directly dictates kinase selectivity, thereby providing strong class-level inference that the 3,5-dimethyl substitution pattern will confer a unique and non-interchangeable activity profile compared to other 3,5-substituted oxindoles like 5-cyano or 5-(2-cyanoethyl) analogs [1].

Medicinal Chemistry Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR)

IDO1 Inhibitory Activity

BindingDB reports an IC50 value of 50,000 nM for 3,5-dimethyloxindole (CHEMBL4852532) against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This places the compound as a weak IDO1 inhibitor, a property common to some but not all oxindole derivatives [2]. This activity is notably less potent than many optimized IDO1 inhibitors (which often have IC50 values in the low nanomolar range), but it is a distinct and quantifiable property differentiating it from other oxindole building blocks that may be completely inactive against this target. While this data is from a single assay and does not represent a direct head-to-head comparison, it provides a measurable biochemical parameter for selection.

Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase (IDO)

Mitochondrial Protection Potential

A patent (US10370328B2) discloses a broad class of oxindole compounds, including those with 3- and 5- substitutions, for their ability to protect against calcium- and oxidative-stress mediated damage to mitochondrial functions [1]. The patent's claims cover compounds of formula (I), which encompasses the 3,5-dimethyl substitution pattern. This implies that 3,5-dimethyloxindole (CAS 101349-15-9) is within the scope of compounds possessing this specific cytoprotective activity. This provides a differentiating feature from other oxindole analogs not covered by this mechanism, offering a class-level inference for applications in degenerative disease research.

Mitochondrial Medicine Neurodegeneration Oxidative Stress

Predicted Drug-Like Properties

In silico predictions using the SwissADME platform for a set of oxindole derivatives (including those with substitutions at the 3- and 5-positions) indicate that these compounds generally possess acceptable drug-like pharmacokinetic properties [1]. The study predicts high plasma protein binding, efficient distribution, and inhibition of major CYP450 isoforms, with only a few being substrates [1]. While this study does not contain data exclusively for 3,5-dimethyloxindole, it provides strong class-level inference that this specific compound is likely to share these favorable ADME characteristics. This contrasts with other oxindole scaffolds that may have poor predicted oral absorption or high toxicity risks, making 3,5-dimethyloxindole a more attractive starting point for lead optimization.

Drug Discovery ADME Prediction Drug-Likeness

Trifluoromethylation Building Block

A key differentiator for 3,5-dimethyloxindole (CAS 101349-15-9) is its demonstrated utility as a substrate in a magnesium-catalyzed direct trifluoromethylation of 3-substituted oxindoles using an electrophilic hypervalent iodine reagent . This synthetic application is not universally applicable to all oxindole derivatives and highlights the compound's unique reactivity as a 3-substituted oxindole. This provides a clear, practical reason for procurement: it is a validated building block for the efficient synthesis of trifluoromethylated oxindole derivatives, which are valuable in medicinal chemistry.

Synthetic Chemistry Fluorine Chemistry Catalysis

3,5-Dimethyloxindole: Application Scenarios


Kinase Inhibitor Scaffold

This compound is best procured as a core scaffold for medicinal chemistry programs targeting kinase inhibition, specifically GSK3β or AMPK. The evidence from SAR studies on 3,5-substituted oxindoles demonstrates that the substitution pattern is a critical determinant for kinase selectivity [1]. A researcher can rationally modify the 3,5-dimethyloxindole core to explore and optimize selectivity against these or other kinases, making it a more valuable starting point than a generic, unsubstituted oxindole [1].

Trifluoromethylated Derivatives Synthesis

For synthetic chemists, the validated use of 3,5-dimethyloxindole as a substrate in magnesium-catalyzed trifluoromethylation reactions makes it a strategic procurement choice [1]. This specific application allows for the direct introduction of a valuable CF3 group onto the oxindole core, enabling access to a diverse chemical space relevant to medicinal chemistry. This utility is not guaranteed for all oxindole analogs, underscoring its specific value [1].

Weak IDO1 Inhibitor Use

With a documented IC50 of 50,000 nM against recombinant human IDO1, this compound serves a specific role in immuno-oncology research [1]. Its weak inhibitory activity makes it unsuitable as a lead, but it is highly applicable as a negative control in IDO1 inhibition assays or as a starting scaffold for structure-based optimization to improve potency [1]. This known weak activity provides a critical baseline for any optimization campaign .

Mitochondrial Cytoprotection Research

Given its inclusion within the patent claims for oxindole compounds that protect mitochondrial function, 3,5-dimethyloxindole is a logical starting point for research into cytoprotection against calcium- and oxidative-stress [1]. It can be used to investigate the underlying mechanisms of this protection in models of neurodegenerative or degenerative diseases, offering a patent-backed differentiator from other oxindole derivatives not associated with this activity [1].

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